3-(2-Bromopyridin-4-yl)thiazolidine 3-(2-Bromopyridin-4-yl)thiazolidine
Brand Name: Vulcanchem
CAS No.: 1707391-26-1
VCID: VC2958836
InChI: InChI=1S/C8H9BrN2S/c9-8-5-7(1-2-10-8)11-3-4-12-6-11/h1-2,5H,3-4,6H2
SMILES: C1CSCN1C2=CC(=NC=C2)Br
Molecular Formula: C8H9BrN2S
Molecular Weight: 245.14 g/mol

3-(2-Bromopyridin-4-yl)thiazolidine

CAS No.: 1707391-26-1

Cat. No.: VC2958836

Molecular Formula: C8H9BrN2S

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromopyridin-4-yl)thiazolidine - 1707391-26-1

Specification

CAS No. 1707391-26-1
Molecular Formula C8H9BrN2S
Molecular Weight 245.14 g/mol
IUPAC Name 3-(2-bromopyridin-4-yl)-1,3-thiazolidine
Standard InChI InChI=1S/C8H9BrN2S/c9-8-5-7(1-2-10-8)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Standard InChI Key SEAXDUPEIGSIJD-UHFFFAOYSA-N
SMILES C1CSCN1C2=CC(=NC=C2)Br
Canonical SMILES C1CSCN1C2=CC(=NC=C2)Br

Introduction

Chemical Identity and Structural Properties

3-(2-Bromopyridin-4-yl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring connected through its nitrogen atom to a 2-bromopyridine at the 4-position. This structural arrangement creates a molecule with multiple reactive sites and diverse chemical properties.

Basic Chemical Data

PropertyValue
CAS Number1707391-26-1
Molecular FormulaC₈H₉BrN₂S
Molecular Weight245.14 g/mol
IUPAC Name3-(2-Bromopyridin-4-yl)thiazolidine
Physical StateSolid (presumed)

The compound contains several key structural features that contribute to its chemical behavior:

  • A 2-bromopyridine component with an electrophilic bromine substituent

  • A saturated five-membered thiazolidine ring with sulfur and nitrogen in a 1,3-orientation

  • A secondary amine linkage connecting the two ring systems

The bromine atom at the 2-position of the pyridine ring serves as an important reactive site, enabling various cross-coupling and substitution reactions that can further functionalize the molecule .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related thiazolidine compounds, the following NMR spectral features would be anticipated for 3-(2-Bromopyridin-4-yl)thiazolidine:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-37.8-8.5doublet1H
Pyridine H-57.0-7.5doublet of doublets1H
Pyridine H-68.5-9.0doublet1H
Thiazolidine C-2 H5.8-6.5singlet1H
Thiazolidine C-4 H₂3.0-3.5multiplet2H
Thiazolidine C-5 H₂3.3-4.0multiplet2H

For related thiazolidine compounds, characteristic signals for the thiazolidine ring protons appear in the range of 3.0-4.5 ppm, with the C-2 proton typically showing a distinctive singlet around 6.0-6.5 ppm .

Carbon AssignmentExpected Chemical Shift (ppm)
Pyridine C-2 (C-Br)120-140
Pyridine C-4 (C-N)145-155
Pyridine C-3, C-5, C-6120-160
Thiazolidine C-265-70
Thiazolidine C-430-35
Thiazolidine C-535-40

Similar thiazolidine compounds show characteristic carbon signals with the C-2 carbon appearing around 45-50 ppm and the C-5 carbon around 35-36 ppm .

Infrared (IR) Spectroscopy

Key IR absorption bands for 3-(2-Bromopyridin-4-yl)thiazolidine would include:

  • C-H stretching vibrations (2800-3000 cm⁻¹)

  • C=N and C=C stretching of the pyridine ring (1550-1650 cm⁻¹)

  • C-S stretching of the thiazolidine ring (600-700 cm⁻¹)

  • C-Br stretching (550-650 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peaks at m/z 245 and 247 with the characteristic isotope pattern of bromine (M and M+2)

  • Fragment ions corresponding to the loss of bromine

  • Fragments related to the cleavage of the thiazolidine ring

The mass spectral fragmentation pattern would provide valuable structural confirmation, similar to that observed in related thiazolidine compounds .

Structural Relationships and Analogues

Direct Structural Analogues

Several compounds bear structural similarity to 3-(2-Bromopyridin-4-yl)thiazolidine:

2-(2-Bromopyridin-4-yl)-1lambda⁶,2-thiazolidine-1,1-dione

This structural isomer differs in two key aspects:

  • The connection point between the ring systems (N-2 of thiazolidine rather than N-3)

  • The oxidation state of the sulfur atom (S(=O)₂ rather than S)

These differences significantly impact the electronic properties and potential reactivity of the compound.

3-(2-Bromopyridin-3-yl)thiazolidine

This positional isomer would have the thiazolidine ring connected at the 3-position of the 2-bromopyridine ring rather than the 4-position, creating different spatial arrangements and electronic distributions.

Comparative Analysis with Related Compounds

CompoundStructural RelationshipKey DifferencesPotential Impact on Properties
3-(2-Bromopyridin-4-yl)thiazolidineReference compound-Baseline properties
2-(2-Bromopyridin-4-yl)-1λ⁶,2-thiazolidine-1,1-dioneStructural isomerOxidized sulfur, different connection pointEnhanced water solubility, altered electronic distribution
3-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acidHeterocyclic analogueAromatic thiazole vs. saturated thiazolidine, F vs. BrDifferent planarity, electronic properties, and potential biological activity
2-Bromopyridin-4-aminePrecursorSimpler structure without thiazolidineDifferent reactivity profile, physicochemical properties
3-(2-Bromopyridin-4-yl)thiazolidine-2,4-dioneOxidized derivativeAdditional carbonyl groupsEnhanced hydrogen bonding capacity, potential biological activity

The structural variations among these compounds create a diverse array of electronic, steric, and physicochemical properties that can be exploited in various applications .

Chemical Reactivity and Synthetic Utility

3-(2-Bromopyridin-4-yl)thiazolidine possesses several reactive sites that make it valuable in synthetic organic chemistry.

Bromine-Mediated Transformations

The bromine atom at the 2-position of the pyridine ring provides an excellent handle for various transformations:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions

Applications in Research and Development

Synthetic Building Block

3-(2-Bromopyridin-4-yl)thiazolidine serves as a valuable intermediate in the synthesis of more complex molecules:

  • The reactive bromine substituent enables diverse transformations

  • The nitrogen atoms provide sites for further functionalization

  • The thiazolidine ring can undergo various modifications

  • The compound offers multiple points for structural elaboration

Medicinal Chemistry Applications

In drug discovery, this compound and its derivatives could find utility as:

  • Scaffolds for developing novel bioactive compounds

  • Probes for investigating structure-activity relationships

  • Intermediates in the synthesis of targeted therapeutic agents

  • Lead compounds for optimization programs

Thiazolidine derivatives have demonstrated diverse pharmacological activities, including anticonvulsant, antidepressant, sedative, antihypertensive, anti-inflammatory, and antihistamine properties, suggesting broad potential for 3-(2-Bromopyridin-4-yl)thiazolidine in medicinal chemistry research .

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